4,5-dihydroxy-3,5-octadiene-2,7-dione
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Overview
Description
4,5-Dihydroxy-3,5-octadiene-2,7-dione: is an organic compound with the molecular formula C8H10O4. It is characterized by the presence of two hydroxyl groups and two conjugated diene groups, making it a versatile molecule in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydroxy-3,5-octadiene-2,7-dione typically involves the following steps:
Starting Materials: The synthesis begins with simple organic molecules such as butadiene and glyoxal.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques and quality control measures is essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-3,5-octadiene-2,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The diene groups can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce saturated alcohols .
Scientific Research Applications
4,5-Dihydroxy-3,5-octadiene-2,7-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-3,5-octadiene-2,7-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-2,7-octadione: Lacks the conjugated diene groups, making it less reactive in certain chemical reactions.
3,5-Octadiene-2,7-dione: Does not have hydroxyl groups, limiting its potential for hydrogen bonding and other interactions.
Uniqueness
4,5-Dihydroxy-3,5-octadiene-2,7-dione is unique due to the presence of both hydroxyl and conjugated diene groups, which confer distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
(3Z,5Z)-4,5-dihydroxyocta-3,5-diene-2,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(9)3-7(11)8(12)4-6(2)10/h3-4,11-12H,1-2H3/b7-3-,8-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFIPASKZAVILY-VHOZIDCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(=CC(=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\O)/C(=C/C(=O)C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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